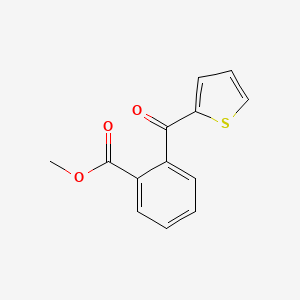

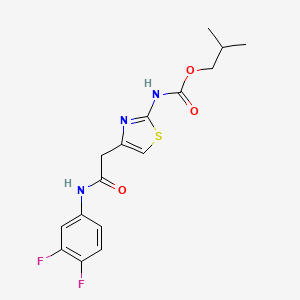

![molecular formula C5H9N3O2S2 B2360197 1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 903195-31-3](/img/structure/B2360197.png)

1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” is based on its molecular formula C5H9N3O3S . More detailed structural information might be obtained through spectroscopic methods such as IR, NMR, and MS .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is approximately 191.208 Da . Further physical and chemical properties are not available in the current resources.Scientific Research Applications

Synthesis and Transformation

- Optical Activity and Derivative Transformation : The compound plays a role in the synthesis of optically active 1H-imidazole 3-oxides with substituted acetate groups. These derivatives can undergo further transformations, like sulfur-transfer reactions, to form 2,3-dihydro-1H-imidazole-2-thione derivatives (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Synthesis of Heterocyclic Compounds

- Production of Quinodmaethanes Analogs : This compound is used as an intermediate in the production of quinodmaethanes analogs, which are subsequently introduced as dienes in the Diels-Alder reaction (Makarenko et al., 1995).

Structural and Magnetic Studies

- Crystal and MOF Formation : The compound contributes to the synthesis of certain crystalline structures and metal-organic frameworks (MOFs). These MOFs exhibit both ligand-based emission and metal-based magnetic behaviors, indicating potential in materials science (Wang et al., 2021).

Medicinal Chemistry Applications

- In Vitro Anticancer Evaluation : Derivatives of the compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives demonstrated significant inhibitory activities against breast, liver, and colon cancer cell lines (Abu Almaaty et al., 2021).

Material Science and Corrosion Inhibition

- Carbon Steel Corrosion Inhibition : Arylamino substituted derivatives of the compound have been investigated as corrosion inhibitors for carbon steel in acidic media. These derivatives show significant efficiency in preventing corrosion, relevant in industrial applications (Duran, Yurttaş, & Duran, 2021).

Future Directions

Properties

IUPAC Name |

3-amino-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S2/c6-8-4-2-12(9,10)1-3(4)7-5(8)11/h3-4H,1-2,6H2,(H,7,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUQNTHURGOLHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)N(C(=S)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2360114.png)

![methyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2360117.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2360118.png)

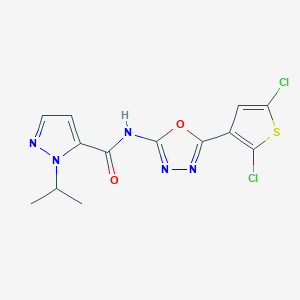

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2360121.png)

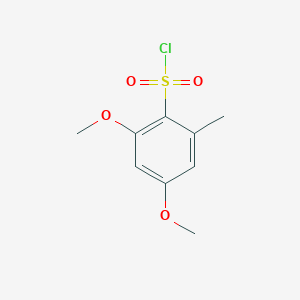

![(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride](/img/structure/B2360123.png)

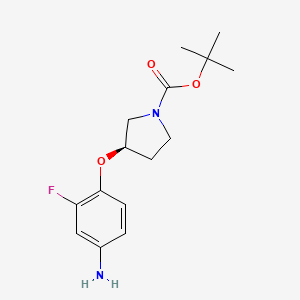

![2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2360130.png)

![3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2360133.png)